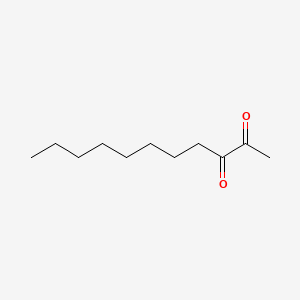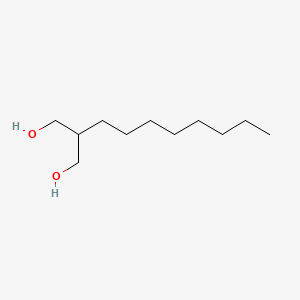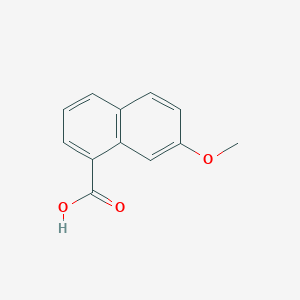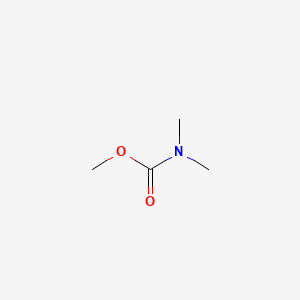
Methyl dimethylcarbamate
Übersicht
Beschreibung
Methyl dimethylcarbamate is an organic compound with the molecular formula C4H9NO2. It is a carbamate ester derived from carbamic acid and is known for its applications in various chemical processes. This compound is characterized by its colorless, crystalline appearance and is often used in the synthesis of other chemical compounds .
Wirkmechanismus
C4H9NO2C_4H_9NO_2C4H9NO2
. The mechanism of action of MDMC is not fully understood, but it is believed to interact with various biological targets and pathways. Here, we will discuss the potential mechanisms of action of MDMC.Pharmacokinetics
A study on a related compound, tapentadol, showed that its n,n-dimethylcarbamate prodrug could be transformed into tapentadol when incubated with a mixture of liver microsomes and plasma
Biochemische Analyse
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Methyl dimethylcarbamate vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl dimethylcarbamate can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with primary, secondary, or aromatic amines in the presence of a catalyst. This method is environmentally friendly as it avoids the use of hazardous materials like phosgene . The reaction typically proceeds at elevated temperatures (around 150°C) and yields high selectivity towards the desired carbamate ester .
Industrial Production Methods: Industrial production of this compound often employs a continuous flow system where dimethyl carbonate reacts with various amines over solid catalysts. Iron-chrome catalysts, such as TZC-3/1, have been found to be particularly effective, achieving yields of approximately 70% with high selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl dimethylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols, phenols, and amines to form corresponding carbamates, thiolourethanes, and substituted ureas.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Alcohols, phenols, amines, and thiols.
Catalysts: Iron-chrome catalysts, indium triflate, and tin catalysts.
Conditions: Elevated temperatures (90-150°C), sometimes requiring an autoclave for certain reactions
Major Products:
Carbamates: Formed from reactions with alcohols and phenols.
Thiolourethanes: Formed from reactions with thiols.
Substituted Ureas: Formed from reactions with amines and hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Methyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of polymers, textiles, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Methyl Carbamate: A simpler ester of carbamic acid with similar applications but lower molecular weight and different reactivity profile.
Dimethylcarbamoyl Chloride: Another related compound that reacts with nucleophiles to form carbamates, thiolourethanes, and substituted ureas.
Uniqueness: Methyl dimethylcarbamate is unique due to its dual methyl groups, which enhance its reactivity and selectivity in forming carbamate esters. This makes it particularly valuable in industrial applications where high selectivity and yield are crucial .
Eigenschaften
IUPAC Name |
methyl N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5(2)4(6)7-3/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELYJABLPLKXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226346 | |
| Record name | Carbamic acid, dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7541-16-4 | |
| Record name | Carbamic acid, dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


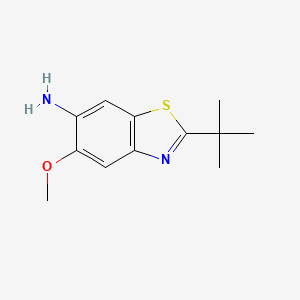
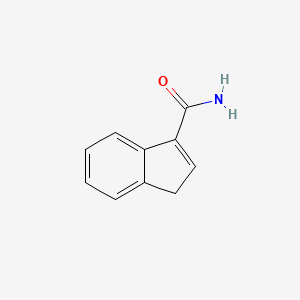
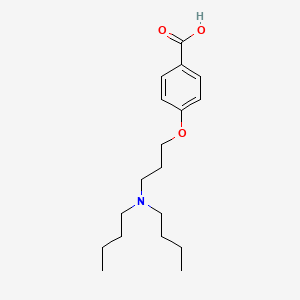
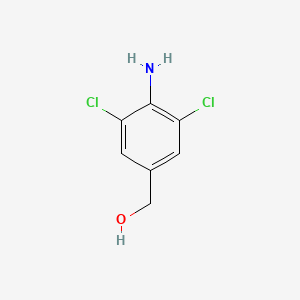
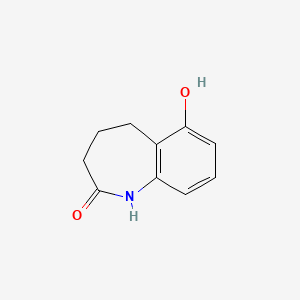
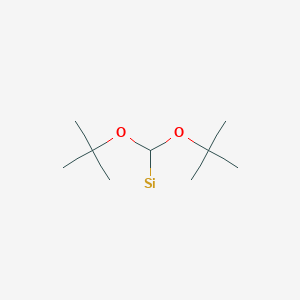
![1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3056868.png)
